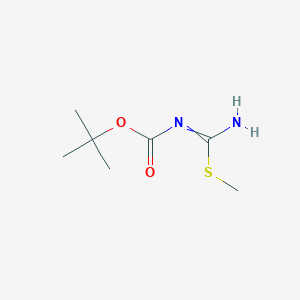

1-n-Boc-2-methyl-isothiourea

Description

Foundational Significance within Isothiourea Chemistry

Within the broader class of isothioureas, which are noted for their catalytic and synthetic applications, the introduction of protecting groups like Boc is a critical strategy. nih.gov The high polarity and reactivity of the guanidino functional group can make direct synthesis and manipulation of guanidine-containing compounds challenging. nii.ac.jp Protecting groups such as Boc or Carboxybenzyl (Cbz) are therefore installed on isothiourea-based guanidinylating reagents to temper this reactivity. nii.ac.jp

1-N-Boc-2-methyl-isothiourea is distinct from its well-known counterpart, 1,3-Di-Boc-2-methylisothiourea, which has two Boc groups protecting both nitrogen atoms. vulcanchem.comsmolecule.com The mono-protected nature of this compound leaves a free amino group, rendering it more reactive towards electrophiles compared to the di-protected version. vulcanchem.com This difference in reactivity is crucial, as it allows chemists to employ selective synthesis strategies where controlled reactivity is paramount. vulcanchem.com

Positional Context as a Versatile Building Block in Organic Synthesis

This compound has established itself as a versatile and important building block in organic synthesis. biosynth.comvulcanchem.com Its primary function is to act as a reagent for introducing a protected guanidine (B92328) moiety into complex molecules. vulcanchem.com This transformation is fundamental in the synthesis of a wide array of biologically active compounds and analogs of natural products. vulcanchem.com

The strategic placement of the single Boc group provides a stable, yet reactive, handle for constructing more elaborate molecular architectures. vulcanchem.com This makes the compound a key intermediate in multi-step synthetic sequences, particularly in the field of pharmaceutical development where the guanidine group is often a critical component for biological activity. vulcanchem.comchemimpex.com The utility of Boc-protected isothioureas extends to the synthesis of various bioactive molecules, including enzyme inhibitors and other therapeutic agents. chemimpex.com

Relevance to Research in Guanidinylation and Related Chemical Transformations

The most significant application of this compound is its role as a guanidinylating agent. vulcanchem.com Guanidinylation is a chemical transformation that involves the addition of a guanidine group to a substrate, typically an amine. This reagent reacts smoothly with a diverse range of primary and secondary amines—including aromatic, aliphatic, and sterically hindered ones—to produce the corresponding protected guanidines in good yields. vulcanchem.com

Academic research has explored various conditions to optimize this transformation. One study demonstrated that the guanidinylation of amines using a salt of bis(trifluoromethanesulfonyl)imide (Tf2NH) proceeded efficiently under mild acidic conditions. nii.ac.jp In the case of a Boc-protected isothiourea derivative, the corresponding guanidine was obtained in an excellent 98% yield without the loss of the Boc protecting group. nii.ac.jp The guanidine functional group is a common feature in many natural products and is often found in the active sites of proteins and enzymes, making efficient guanidinylation methods highly valuable. lookchemmall.com

Scope of Academic Inquiry into Boc-Protected Methylisothiourea Derivatives

The academic interest in Boc-protected methylisothiourea derivatives is broad, covering medicinal chemistry, organic synthesis, and materials science. vulcanchem.comchemimpex.com A significant focus of research is the synthesis of novel therapeutic agents. For instance, these reagents have been employed in the development of new guanidine-based compounds designed as histamine (B1213489) H3R antagonists. vulcanchem.com

Comparative studies are often conducted to evaluate the efficacy of different guanidinylating agents. Research has compared N,N'-bis(Boc)-S-methylisothiourea with newly synthesized reagents like N,N'-bis(ortho-chloro-Cbz)-S-methylisothiourea, finding that the latter can offer superior reactivity and higher yields in certain cases. organic-chemistry.org The addition of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) has also been shown to accelerate these reactions. organic-chemistry.org

Furthermore, these derivatives are used in solid-phase synthesis, a technique crucial for creating large libraries of compounds for drug discovery. nih.gov They are also used to synthesize guanidinium-rich polymers, which have shown high efficiency for cellular internalization, a property valuable for developing advanced drug and gene delivery systems. fiu.edusmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[amino(methylsulfanyl)methylidene]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVPHNPWRBCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 N Boc 2 Methyl Isothiourea

Established Synthetic Routes and Reaction Conditions

The primary route to obtaining Boc-protected 2-methyl-isothiourea involves the direct acylation of a 2-methylisothiourea salt using tert-butoxycarbonyl anhydride (B1165640). chemicalbook.com This method typically leads to the formation of the more stable N,N'-di-Boc-S-methylisothiourea. chemimpex.comchemicalbook.com

The direct acylation of 2-methylisothiourea is an established method for producing the N,N'-di-Boc protected analogue. chemicalbook.com In a typical procedure, S-methylisothiourea sulfate (B86663) is used as the starting material. chemicalbook.com The reaction involves treating the isothiourea salt with a Boc-donating agent in the presence of a base. chemicalbook.com While this method is effective for the di-substituted product, attempts to achieve selective mono-acylation on similar thiourea (B124793) structures have proven difficult, often resulting in complex and inseparable mixtures with only minor amounts of the desired mono-substituted product. tandfonline.com

A representative synthesis of N,N'-di-Boc-S-methylisothiourea involves dissolving di-tert-butyl dicarbonate (B1257347) in tert-butanol (B103910), followed by the addition of an aqueous solution of S-methylisothiourea sulfate and a base. chemicalbook.com The reaction mixture is stirred for an extended period at room temperature to ensure completion. chemicalbook.com

Di-tert-butyl dicarbonate (Boc₂O), also known as tert-butoxycarbonyl anhydride, is the standard reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atoms of 2-methylisothiourea. chemicalbook.comsemanticscholar.org In the synthesis of the di-Boc derivative, a significant excess of Boc₂O relative to the S-methylisothiourea sulfate is used to drive the reaction towards double acylation. chemicalbook.com The Boc₂O acts as an electrophile, reacting with the deprotonated nitrogen atoms of the isothiourea. chemicalbook.com

The general reaction can be summarized as follows: S-methylisothiourea + 2 Boc₂O + Base → N,N'-di-Boc-S-methylisothiourea

Variations and Optimization of Synthetic Protocols

The efficiency and outcome of the synthesis are highly dependent on the reaction conditions. The choice of solvent, temperature, and the base used are critical factors that have been optimized for the synthesis of N,N'-di-Boc-S-methylisothiourea. chemicalbook.com

The selection of an appropriate solvent system is crucial for the successful synthesis of N,N'-di-Boc-S-methylisothiourea. A biphasic solvent system consisting of tert-butanol and water is commonly employed. chemicalbook.com This system is effective for dissolving both the organic reagent (di-tert-butyl dicarbonate) and the inorganic starting materials (S-methylisothiourea sulfate and sodium hydroxide). chemicalbook.com The reaction is typically conducted at room temperature over a long period, such as 48 hours, to allow the reaction to proceed to completion. chemicalbook.com Post-reaction, the product is often extracted into an organic solvent like ether. chemicalbook.com

Table 1: Typical Reaction Conditions for N,N'-di-Boc-S-methylisothiourea Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | S-methylisothiourea sulfate | chemicalbook.com |

| Acylating Agent | Di-tert-butyl dicarbonate (Boc₂O) | chemicalbook.com |

| Solvent System | tert-Butanol and Water | chemicalbook.com |

| Base | Sodium hydroxide (B78521) (aqueous) | chemicalbook.com |

| Temperature | Room Temperature | chemicalbook.com |

| Reaction Time | 48 hours | chemicalbook.com |

| Workup Solvent | Ether | chemicalbook.com |

A base is essential for the acylation reaction to occur, as it deprotonates the nitrogen atoms of the S-methylisothiourea, thereby increasing their nucleophilicity. chemicalbook.com An aqueous solution of a strong base, such as sodium hydroxide, is added dropwise to the reaction mixture. chemicalbook.com The amount of base used is stoichiometric to neutralize the sulfate salt and deprotonate both nitrogen atoms for the subsequent reaction with two equivalents of Boc anhydride. chemicalbook.com In related acylation reactions of thioureas, other strong bases like sodium hydride (NaH) have also been utilized. tandfonline.com

Derivatization from 1-N-Boc-2-Methyl-Isothiourea to Other Boc-Protected Analogues

N,N'-Bis-Boc-S-methylisothiourea is a versatile chemical intermediate, primarily used as a guanylating agent for the synthesis of substituted guanidines. chemimpex.comechemi.com This compound serves as a stable and reactive "masked" guanidine (B92328) scaffold. sciforum.net It reacts with primary and secondary amines to introduce the guanidinyl group, which is a common functional group in pharmaceuticals and natural products. sciforum.net

The process involves the reaction of N,N'-Bis-Boc-S-methylisothiourea with an amine, which displaces the S-methyl group to form a Boc-protected guanidine. The Boc protecting groups can then be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the final guanidine product. sciforum.net This methodology has been adapted for solid-phase synthesis, allowing for the efficient preparation of a variety of N-mono-alkylated and N,N'-bis-alkylated guanidines. sciforum.net

Pathways to N,N'-Bis-Boc-S-methylisothiourea

N,N'-Bis-Boc-S-methylisothiourea is a key reagent in organic chemistry, valued for its role in the synthesis of protected guanidines. chemimpex.com Its preparation is typically achieved through a reliable two-step process starting from thiourea. researchgate.net

The synthesis commences with the S-methylation of thiourea. This initial step yields S-methylisothiourea, which serves as the direct precursor for the subsequent protection stage. The second step involves the protection of both nitrogen atoms of the isothiourea backbone using two equivalents of di-tert-butyl dicarbonate (Boc₂O). researchgate.net This di-protection results in the formation of N,N'-Bis-Boc-S-methylisothiourea, a stable, crystalline solid. This compound is widely employed as a guanidinylating agent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comresearchgate.net

Table 1: Synthesis Pathway for N,N'-Bis-Boc-S-methylisothiourea

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | S-methylation | Thiourea | Methylating agent (e.g., Methyl iodide) | S-methylisothiourea |

| 2 | Di-Boc Protection | S-methylisothiourea | Di-tert-butyl dicarbonate (Boc₂O) | N,N'-Bis-Boc-S-methylisothiourea |

Synthesis of Related Mono- and Bis-Boc-Protected Isothiourea Derivatives

The synthesis of mono- and other bis-Boc-protected isothiourea derivatives involves distinct strategies, often tailored to achieve specific protection patterns and functionalities.

The synthesis of mono-Boc-protected isothioureas, such as the titular this compound, can present challenges. Direct mono-acylation of an N-substituted thiourea with Boc anhydride can be difficult and may result in a mixture of products. tandfonline.com A successful strategy for selective mono-Boc protection in other contexts, such as with diamines, involves the preliminary protonation of one of the basic nitrogen centers with one equivalent of acid, like hydrogen chloride (HCl). bioorg.orgscielo.org.mx This temporarily deactivates one site, allowing the Boc group to react selectively at the remaining free amine. bioorg.orgscielo.org.mxredalyc.org After the reaction, neutralization yields the mono-protected product. bioorg.org

The synthesis of bis-Boc-protected isothiourea derivatives can also be adapted to solid-phase synthesis techniques. In one such method, Merrifield resin is treated with thiourea to form a resin-bound thiouronium salt. sciforum.net This is followed by the protection of the nitrogen atoms using Boc anhydride, yielding a resin-bound bis(tert-butoxycarbonyl)thiopseudourea. sciforum.net This solid-support methodology is advantageous for creating libraries of related compounds.

Furthermore, the related compound N,N'-di-Boc-substituted thiourea can serve as a versatile thioacylating agent. researchgate.netorganic-chemistry.org When activated with an agent like trifluoroacetic anhydride, it can react with various nucleophiles, including amines and alcohols, to form a range of thiocarbonyl compounds under mild conditions. researchgate.netorganic-chemistry.org These products can be valuable intermediates in the synthesis of further isothiourea derivatives.

Table 2: Overview of Synthetic Approaches for Boc-Protected Isothiourea Derivatives

| Derivative Type | General Synthetic Approach | Key Features |

|---|---|---|

| Mono-Boc-Protected Isothiourea | Selective mono-acylation, potentially via mono-protonation strategy. | Requires careful control of reaction conditions to avoid di-protection. tandfonline.combioorg.org |

| Bis-Boc-Protected Isothiourea (Solid-Phase) | Reaction of resin with thiourea, followed by di-Boc protection. sciforum.net | Allows for the efficient production and purification of guanidine derivatives. sciforum.net |

| Related Thiocarbonyl Compounds | Thioacylation using activated N,N'-di-Boc-thiourea. researchgate.netorganic-chemistry.org | Mild conditions and tolerance of various functional groups. researchgate.netorganic-chemistry.org |

Advanced Applications of 1 N Boc 2 Methyl Isothiourea and Its Analogues in Academic Organic Synthesis

Building Block for Complex Molecular Architectures

1-N-Boc-2-methyl-isothiourea and its derivatives serve as foundational starting materials for constructing intricate molecular frameworks, from heterocyclic ring systems to functionalized polymers and non-natural amino acids.

The 1,2,4-triazole (B32235) ring is a key structural motif in medicinal and materials chemistry. researchgate.net Analogues of this compound, specifically N-acyl-N'-Boc-S-methylisothioureas, have proven to be effective precursors for the regioselective synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles. nih.govscispace.com In this synthetic approach, the N-acyl-N'-Boc-carbamidothioate intermediate is first formed and then undergoes a cyclization reaction with a hydrazine (B178648) derivative. nih.gov

Research has demonstrated that this transformation can be efficiently promoted using microwave irradiation, which significantly reduces reaction times from hours to just one hour while maintaining good to excellent yields. researchgate.netnih.gov For instance, the reaction of Boc-S-methyl-N-benzoyl-isothiourea intermediates with various hydrazines in DMF at 150 °C under microwave irradiation furnishes the desired 1,5-diaryl-3-amino-1,2,4-triazoles in yields ranging from 50% to 84%. nih.gov This method is compatible with a variety of aromatic groups bearing diverse electronic substituents. nih.gov The Boc group can be subsequently removed with trifluoroacetic acid (TFA) in dichloromethane (B109758) to yield the deprotected aminotriazole. nih.gov

Table 1: Synthesis of 1,5-Diphenyl-3-amino-1,2,4-triazole Derivatives

| Entry | Intermediate | Hydrazine | Heating Method | Time | Yield | Reference |

| 1 | Boc-S-methyl-N-benzoyl-isothiourea | Phenylhydrazine | Conventional | 5 h | 70% | nih.gov |

| 2 | Boc-S-methyl-N-benzoyl-isothiourea | Phenylhydrazine | Microwave | 1 h | 68% | nih.gov |

| 3 | Boc-S-methyl-N-(4-chlorobenzoyl)-isothiourea | Phenylhydrazine | Microwave | 1 h | 75% | nih.gov |

| 4 | Boc-S-methyl-N-(4-nitrobenzoyl)-isothiourea | Phenylhydrazine | Microwave | 1 h | 50% | nih.gov |

Guanidinium-rich polymers are of significant interest for their ability to enhance cellular internalization, a crucial property for drug delivery systems and gene therapy vectors. smolecule.com The di-Boc protected analogue, 1,3-Di-Boc-2-methylisothiourea, is instrumental in synthesizing the monomers required for these polymers. smolecule.comsigmaaldrich.com

A key example is the synthesis of a protected guanidinium-functional acrylamide (B121943) monomer (GEAdiBoc). sigmaaldrich.com This monomer is then polymerized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the creation of well-defined homopolymers with controlled molecular weights and narrow polydispersity. Following polymerization, the Boc protecting groups are removed to unveil the cationic guanidinium (B1211019) groups along the polymer backbone. sigmaaldrich.com These resulting guanidinium-rich linear polymers have demonstrated high efficiency for cellular uptake. smolecule.comsigmaaldrich.com

Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are important components in the design of peptidomimetics with enhanced stability against biological degradation. researchgate.netkirj.ee The synthesis of the aza-arginine precursor, a complex task due to the guanidyl group, has been successfully achieved using N,N′-bis-Boc-S-methylisothiourea. kirj.ee

In one reported synthesis, the journey towards an Fmoc-protected aza-arginine precursor begins with the guanylation of 3-amino-propanol using N,N′-bis-Boc-S-methylisothiourea. kirj.ee This step effectively installs the di-Boc-protected guanidino group. The resulting alcohol is then oxidized to the corresponding aldehyde. This carbonyl compound subsequently undergoes reductive amination with Fmoc-hydrazine to furnish the desired Fmoc-aza-Arg(Boc)₂ precursor. kirj.ee This multi-step process highlights the utility of the isothiourea reagent in constructing the characteristic side chain of aza-arginine. An alternative pathway involves the alkylation of an N-protected hydrazine, followed by conversion of a side-chain amino group to the N,N-di-Boc-guanidyl group using a different guanylating agent. researchgate.net

Strategic Use in Peptide and Peptidomimetic Chemistry

The guanidine (B92328) moiety, most notably found in the side chain of arginine, plays a critical role in molecular recognition and biological function through hydrogen bonding and electrostatic interactions. researchgate.net this compound and its analogues are indispensable reagents for introducing this functionality into peptides and related structures.

The most common strategy for incorporating a guanidine group into a peptide is the reaction of a nucleophilic amine on the peptide with an electrophilic guanylating agent. csic.es N,N′-bis(Boc)-S-methylisothiourea is a widely used and commercially available reagent for this purpose. researchgate.net It effectively converts primary amines, such as the side chain of lysine (B10760008) or ornithine, into a di-Boc-protected guanidine group under mild conditions. smolecule.com

This reaction is frequently employed in solid-phase peptide synthesis (SPPS). nih.gov While several guanylating agents exist, N,N′-bis(Boc)-S-methylisothiourea and related thioureas offer a reliable method, though their efficacy can be influenced by steric hindrance and the choice of activating agent. nih.gov For example, the guanidinylation of resin-bound amines using N,N′-di-Boc-thiourea can be activated by Mukaiyama's reagent or N-iodosuccinimide (NIS). nih.gov The subsequent removal of the Boc groups with acid reveals the desired guanidinium functionality. smolecule.com

Table 2: Comparison of Selected Guanylating Agents in Peptide Synthesis

| Guanylating Agent | Activating Conditions | Key Features | Potential Drawbacks | Reference |

| N,N′-di-Boc-S-methylisothiourea | Used with HgCl₂ or other promoters | Effective for unreactive amines; versatile | Use of toxic mercury salts often required | csic.es |

| N,N′-di-Boc-thiourea | Mukaiyama's reagent or NIS/TEA | Avoids mercury; suitable for SPPS | Efficacy depends on steric hindrance and solvent | nih.gov |

| 1H-Pyrazole-1-carboxamidine | Used with an organic base (e.g., DIEA) | Mild conditions; operationally simple | May require large excess and long reaction times; self-condensation reported | csic.esnih.gov |

| N,N'-di-Boc-N''-triflylguanidine | Tertiary amine (e.g., TEA) | High reactivity; good for hindered amines | Not as commonly available as other reagents | csic.es |

The development of therapeutic oligonucleotides often requires chemical modifications to enhance properties like binding affinity and enzymatic stability. researchgate.netgoogle.com Isothiourea derivatives have been utilized in the synthesis of novel nucleic acid analogues, such as N-methylguanidine-bridged nucleic acid (GuNA[NMe]). researchgate.net

In the synthesis of the phosphoramidite (B1245037) monomer required for GuNA[NMe] incorporation, a 2′-amino-LNA (Locked Nucleic Acid) nucleoside is guanidinylated. researchgate.net Initial attempts using N,N'-di-Boc-S-methylisothiourea were unsuccessful. However, the reaction proceeded efficiently using the mono-Boc analogue, N-Boc-S-methylisothiourea, affording the desired product in 88% yield. researchgate.net Further optimization led to the use of an N-acetyl protected isothiourea (N′-acetyl-N-methylisothiourea) to overcome limitations during the final deprotection steps of oligonucleotide synthesis, especially for sequences containing acid-sensitive purine (B94841) bases. researchgate.net This work demonstrates the nuanced but critical role of isothiourea analogues in creating highly modified nucleic acids with therapeutic potential.

Table 3: Guanidination of 2'-amino-LNA for GuNA[NMe] Synthesis

| Isothiourea Reagent | Protecting Group (R¹, R²) | Temperature | Result | Reference |

| N,N'-di-Boc-S-methylisothiourea | Boc, Boc | Room Temp. | No Reaction | researchgate.net |

| N,N'-di-Boc-S-methylisothiourea | Boc, Boc | 60 °C | No Reaction | researchgate.net |

| N-Boc-S-methylisothiourea | Boc, H | Room Temp. | 88% Yield | researchgate.net |

| S-methyl-N'-Boc-isothiourea | H, Boc | Room Temp. | Trace Product | researchgate.net |

Table 4: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | tert-butyl N-(methylsulfanyl(amino)methylidene)carbamate |

| N,N′-bis-Boc-S-methylisothiourea | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea |

| N,N′-di-Boc-thiourea | 1,3-Bis(tert-butoxycarbonyl)thiourea |

| Boc | tert-butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| DMF | N,N-Dimethylformamide |

| GEAdiBoc | di-Boc-guanidinium ethyl acrylamide |

| RAFT | Reversible Addition-Fragmentation chain Transfer |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Fmoc-aza-Arg(Boc)₂ | N-Fmoc-N′-(3-(Nω,Nω'-di-Boc-guanydil)propyl)hydrazine |

| SPPS | Solid-Phase Peptide Synthesis |

| NIS | N-iodosuccinimide |

| TEA | Triethylamine |

| DIEA | N,N-Diisopropylethylamine |

| GuNA[NMe] | N-methylguanidine-bridged nucleic acid |

| LNA | Locked Nucleic Acid |

| Mukaiyama's reagent | 1-methyl-2-chloropyridinium iodide |

| N,N'-di-Boc-N''-triflylguanidine | N,N'-Bis(tert-butoxycarbonyl)-N''-(trifluoromethylsulfonyl)guanidine |

Utilization in Asymmetric Organocatalysis (Predominantly Chiral Isothiourea Catalysts Derived from Related Structures)

Chiral isothioureas, particularly bicyclic derivatives like tetramisole (B1196661) and its analogues (e.g., benzotetramisole, HyperBTM), have emerged as powerful Lewis base organocatalysts. acs.orggreyhoundchrom.com Their utility stems from their ability to activate carboxylic acid derivatives, such as anhydrides and acid chlorides, through the formation of highly reactive chiral acylammonium intermediates. danielromogroup.com This activation mode has enabled a wide array of asymmetric transformations, demonstrating the versatility of these catalysts in constructing complex, stereochemically rich molecules.

Enantioselective Cycloaddition Reactions (e.g., [2+2] Cycloadditions for β-lactones)

Chiral isothiourea catalysts have proven highly effective in mediating enantioselective cycloaddition reactions. A prominent example is the formal [2+2] cycloaddition between C(1)-ammonium enolates, generated from arylacetic anhydrides, and various electrophiles to yield synthetically valuable β-lactones. acs.org

The reaction is initiated by the nucleophilic addition of the isothiourea catalyst, such as (2R,3S)-HyperBTM, to an arylacetic anhydride (B1165640). acs.org This forms a chiral acylammonium ion pair. acs.org Subsequent deprotonation generates a key (Z)-ammonium enolate intermediate, which is conformationally biased by a stabilizing 1,5-O⋯S chalcogen bonding interaction. acs.org This enolate then undergoes a stereoselective [2+2] cycloaddition with an electrophile, for instance, an N-alkyl isatin. acs.org While the initial cycloaddition can be highly diastereo- and enantioselective, the resulting β-lactone can sometimes undergo in-situ epimerization. acs.org

In a notable application, the isothiourea-catalyzed [2+2] cycloaddition of C(1)-ammonium enolates with pyrazol-4,5-diones was used to construct spirocyclic β-lactones. rsc.org This process yielded products with excellent enantioselectivity (typically 99:1 er) but modest diastereocontrol, which could be enhanced in a subsequent transformation. rsc.org

Table 1: Isothiourea-Catalyzed Enantioselective [2+2] Cycloaddition for the Synthesis of β-Hydroxyamides acs.org Reaction of phenylacetic anhydride with N-alkyl isatins catalyzed by (2R,3S)-HyperBTM, followed by in situ derivatization with benzylamine.

| N-Alkyl Isatin Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| N-Me | 81 | 76:24 | >99:1 |

| N-Bn | 72 | 74:26 | >99:1 |

| N-Allyl | 81 | 76:24 | >99:1 |

| N-PMB | 68 | 75:25 | >99:1 |

Beyond [2+2] cycloadditions, chiral isothioureas have enabled other cycloaddition pathways, such as formal [4+2] and [3+2] reactions, by activating different substrates like allenoates or cyclobutenones, expanding their synthetic utility. rsc.orgnih.gov

Enantioselective Michael Additions and Lactonizations (e.g., pyrrolizine synthesis)

Isothiourea organocatalysis is a robust strategy for promoting asymmetric Michael additions, often coupled with a subsequent lactonization or lactamization step in a cascade sequence. These reactions effectively functionalize carboxylic acids and their derivatives, leading to important heterocyclic and carbocyclic structures with high levels of stereocontrol. nih.govcapes.gov.bracs.org

A compelling example is the synthesis of pyrrolizine derivatives, a core scaffold in various natural products. nih.gov An intramolecular Michael addition-lactonization cascade of pyrrole-derived enone acids is catalyzed by benzotetramisole (BTM). nih.gov The proposed mechanism involves the formation of a mixed anhydride from the starting enone acid, which is then activated by the BTM catalyst to form a chiral acylammonium ion. nih.gov Deprotonation yields a (Z)-ammonium enolate, which undergoes a stereoselective intramolecular Michael addition to create two new stereocenters. nih.gov The resulting intermediate then undergoes lactonization to furnish the pyrrolizine dihydropyranone product. nih.gov Subsequent in situ ring-opening with a nucleophile like methanol (B129727) provides the final pyrrolizine carboxylate derivative with outstanding diastereo- and enantioselectivity. nih.gov

Table 2: Enantioselective Synthesis of Pyrrolizine Derivatives via Isothiourea Catalysis nih.gov Reaction of various pyrrole-derived enone acids catalyzed by Benzotetramisole (BTM) with subsequent methanolysis.

| Enone Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| Phenyl | 80 | >95:5 | >99:1 |

| 4-Bromophenyl | 78 | >95:5 | >99:1 |

| 4-Methoxyphenyl | 82 | >95:5 | >99:1 |

| 2-Thienyl | 77 | >95:5 | 99:1 |

This methodology highlights the capacity of isothiourea catalysts to orchestrate complex transformations, delivering molecules with significant structural complexity from relatively simple starting materials. nih.gov Similar strategies have been applied to the synthesis of functionalized indenes and dihydrobenzofurans. nih.govacs.org

Principles of Dynamic Kinetic Asymmetric Transformations (DyKAT)

Dynamic Kinetic Asymmetric Transformation (DyKAT) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of a product in theoretically 100% yield. This is achieved by combining a rapid and reversible racemization of the starting material with a highly enantioselective and irreversible derivatization step. d-nb.info Isothiourea catalysis has been successfully applied to several DyKAT processes. d-nb.inforesearchgate.netacs.org

The core principle in the context of isothiourea catalysis involves two key processes occurring concurrently:

Rapid Enantiomerization: The enantiomers of the racemic starting material, often a lactol or a chlorosilane, must interconvert under the reaction conditions at a rate compatible with the subsequent kinetic resolution step. d-nb.infonih.gov For lactols, this can occur via a reversible ring-opening/ring-closing mechanism, while for chlorosilanes, epimerization of the silicon center is achieved. d-nb.infoacs.org

Enantioselective Derivatization: The isothiourea catalyst selectively acylates one of the rapidly equilibrating enantiomers of the starting material much faster than the other. d-nb.info This step is effectively irreversible and locks in the stereochemistry of the final product.

A notable example is the acylative DKR of tetra-substituted morpholinone and benzoxazinone-derived lactols. d-nb.info In this process, the isothiourea catalyst promotes the enantioselective acylation of the lactol. Simultaneously, the lactol enantiomers are interconverted through a reversible ring-opening/closing pathway. d-nb.info This allows the less reactive enantiomer to be converted into the more reactive one, which is then consumed in the acylation, ultimately leading to a single, highly enantioenriched product. d-nb.info

More recently, a DyKAT of racemic chlorosilanes was developed using (S)-benzotetramisole as the catalyst, yielding Si-stereogenic silylethers with high enantioselectivity. acs.orgnih.gov This process demonstrates the expanding scope of isothiourea-catalyzed DyKAT beyond carbon-based stereocenters. acs.orgnih.gov

Understanding Stereocontrol in Isothiourea-Catalyzed Processes

The high degree of stereocontrol observed in isothiourea-catalyzed reactions is a result of well-defined transition state assemblies, which have been extensively studied through experimental and computational methods. nih.govnih.govrsc.org The origin of stereoselectivity is generally traced back to the structure of the key α,β-unsaturated acylammonium or C(1)-ammonium enolate intermediates. acs.orgnih.gov

Upon N-acylation of the isothiourea catalyst (e.g., HyperBTM) by an anhydride or similar substrate, a chiral acylammonium ion pair is formed. nih.govrsc.org Key factors governing stereocontrol include:

Conformational Locking: A crucial non-covalent interaction, a 1,5 S⋯O chalcogen bond, occurs between the sulfur atom of the catalyst and the carbonyl oxygen of the acyl group. nih.govmdpi.com This interaction provides a conformational lock, forcing the intermediate into a planar, s-cis conformation. nih.gov

Facial Shielding: This conformational rigidity creates a well-defined stereochemical environment. The bulky substituents on the catalyst scaffold (e.g., a phenyl group in HyperBTM) effectively block one of the two faces of the reactive enolate or α,β-unsaturated system. nih.govmdpi.com

Stereodetermining Step: Consequently, the incoming electrophile (in cycloadditions) or nucleophile (in conjugate additions) is directed to the less sterically hindered face. nih.govnih.gov Computational studies, often using Density Functional Theory (DFT), have shown that the C-C bond-forming step (e.g., the Michael addition) is typically the stereodetermining step in these catalytic cycles. nih.govnih.gov

For instance, in the conjugate addition of β-ketoesters to α,β-unsaturated esters, DFT analysis revealed that the nucleophile adds to the si-face of the α,β-unsaturated isothiouronium intermediate, anti to the catalyst's phenyl substituent, which is consistent with the experimentally observed absolute configuration of the product. nih.gov Similarly, in pyrrolizine synthesis, computational models predicted that the transition state leading to the observed cis-diastereomer is both kinetically and thermodynamically favored due to stabilizing non-classical hydrogen bonds and favorable steric arrangements. nih.gov These detailed mechanistic insights are crucial for rational catalyst design and the development of new asymmetric transformations.

Analytical and Computational Approaches in Research

Advanced Spectroscopic Characterization in Synthetic Research

Spectroscopic methods form the cornerstone of analytical verification in the synthesis and use of 1-n-Boc-2-methyl-isothiourea. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) provide a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR, the tert-butoxycarbonyl (Boc) group yields a characteristic singlet integrating to nine protons, typically appearing in the upfield region (around 1.4-1.5 ppm). The S-methyl group also produces a distinct singlet, while the chemical shifts of the N-H protons can vary depending on the solvent and concentration. In ¹³C NMR, specific signals for the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the t-butyl group, and the carbons of the methyl groups are observed, confirming the presence of all key functional groups. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further establish connectivity between protons and carbons. hyphadiscovery.comlibretexts.org

Beyond static structural analysis, NMR is a powerful method for real-time reaction monitoring. researchgate.net For instance, during the synthesis of a guanidine (B92328) derivative using this compound, the progress of the reaction can be tracked by observing the disappearance of the amine reactant's signals and the concurrent emergence of the signals corresponding to the newly formed guanidinylated product. This allows for precise determination of reaction completion and can help in optimizing reaction conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Boc Group | (CH₃)₃C- | ~1.41 | Singlet | 9H |

| Methyl Thioether | S-CH₃ | ~2.30 | Singlet | 3H |

| Amine/Imine | N-H | Variable | Broad Singlet(s) | 2H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound batches. Using a reverse-phase column, a gradient elution method can effectively separate the target compound from any starting materials, reagents, or byproducts. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

In the context of asymmetric catalysis, where isothiourea derivatives are often employed as organocatalysts, chiral HPLC is essential for determining the stereochemical outcome of a reaction. core.ac.ukscielo.br For example, if this compound were used to catalyze a reaction producing a chiral molecule, the enantiomeric ratio (er) or enantiomeric excess (ee) of the product would be quantified by separating the enantiomers on a chiral stationary phase. scielo.br This analysis is fundamental to evaluating the effectiveness of the catalyst. acs.org

Table 2: Illustrative HPLC Purity Analysis

| Peak | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.5 | 1.8 | Solvent/Impurity |

| 2 | 4.7 | 2.1 | Starting Material |

| 3 | 8.2 | 95.9 | This compound |

| 4 | 9.1 | 0.2 | Byproduct |

Note: This table is a hypothetical representation of an HPLC purity analysis.

Mass spectrometry (MS) is vital for confirming the molecular weight of this compound and for identifying transient intermediates and reaction byproducts. ijcr.info Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly employed to generate the protonated molecule [M+H]⁺, allowing for precise mass determination that validates the molecular formula (C₇H₁₄N₂O₂S).

During synthesis, MS can be used to detect and identify potential side products, such as dimers or over-alkylated species. It is also invaluable for mechanistic studies. For instance, if the synthesis proceeds through a Curtius rearrangement, MS could potentially detect the highly reactive isocyanate intermediate. researchgate.net This ability to identify short-lived species and unexpected byproducts provides critical insights into the reaction mechanism, enabling researchers to optimize conditions to favor the desired product formation.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₅N₂O₂S⁺ | 191.08 |

| [M+Na]⁺ | C₇H₁₄N₂O₂SNa⁺ | 213.06 |

| [M-Boc+H]⁺ | C₂H₇N₂S⁺ | 91.03 |

Note: m/z values correspond to the most abundant isotope.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful lens for examining the intrinsic properties of this compound and the mechanisms of reactions in which it participates. These in silico studies complement experimental findings, offering a deeper understanding at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.comresearchgate.net For isothiourea derivatives, DFT calculations are employed to understand their reactivity. usherbrooke.caaps.org By calculating the distribution of electron density, DFT can identify the most nucleophilic and electrophilic sites within the this compound molecule.

Key parameters derived from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the compound's reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability and its tendency to participate in chemical reactions. Furthermore, calculated electrostatic potential maps can visually represent electron-rich and electron-poor regions, guiding predictions about how the molecule will interact with other reagents. sioc-journal.cn

Computational simulations are instrumental in mapping out the complex mechanisms of chemical reactions. usherbrooke.ca For reactions involving isothiourea catalysts, computational studies have been used to distinguish between different possible pathways, such as concerted versus stepwise mechanisms. acs.org

By modeling the entire reaction coordinate, researchers can calculate the energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed energy profile for the reaction. For example, in a guanylation reaction using this compound, simulations could model the initial nucleophilic attack, subsequent proton transfers, and the final release of the product. By comparing the activation energies of competing pathways, the most likely mechanism can be identified. These simulations provide a theoretical foundation for experimental observations, such as product distributions and stereochemical outcomes, and are crucial for the rational design of more efficient catalysts and synthetic routes. acs.org

Prediction and Analysis of Stereoselectivity and Enantiomeric Excess

In the field of asymmetric synthesis, the prediction and analysis of stereoselectivity are paramount for developing effective catalysts and reactions. For reactions involving isothiourea derivatives, including N-Boc protected variants, a combination of computational modeling and analytical techniques is employed to understand and quantify the stereochemical outcome. The primary measures of success in such reactions are diastereomeric ratio (dr) and enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater amounts than the other. wikipedia.org

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting the stereochemical course of isothiourea-catalyzed reactions. researchgate.net These models are used to investigate the transition states of key steps in the catalytic cycle. For instance, in isothiourea-catalyzed [2+2] cycloadditions, computational analyses can elucidate the energies of competing diastereomeric pathways, thereby predicting which stereoisomer will be preferentially formed. acs.org Mechanistic studies may involve analyzing stabilizing factors such as chalcogen bonding (1,5-O···S interactions) which can provide a conformational bias, leading to high levels of stereocontrol. acs.org These theoretical predictions suggest that the chemoselectivity and stereoselectivity of such reactions are often thermodynamically controlled. researchgate.net

Experimentally, the determination of stereoselectivity and enantiomeric excess relies on established analytical techniques. Following a synthesis, the crude reaction product is often first analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio (dr) of the products. nih.govrsc.org Subsequently, the enantiomeric excess (ee) is precisely measured using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. rsc.orgrsc.orgrsc.org This method separates the enantiomers, allowing for their quantification.

Research on isothiourea-catalyzed cycloadditions demonstrates the successful application of these analytical methods. In one study, the reaction of C(1)-ammonium enolates with N-alkyl isatins catalyzed by the isothiourea HyperBTM consistently produced spirocyclic β-lactones with excellent enantioselectivity, often exceeding 99:1 er, although with varying diastereoselectivity. acs.org The ability to accurately analyze these outcomes is crucial for optimizing reaction conditions to favor a single stereoisomer.

Table 1: Stereoselectivity in Isothiourea-Catalyzed [2+2] Cycloaddition of Isatins This table presents data on the stereochemical outcomes for the synthesis of spirooxindole β-lactam derivatives using an isothiourea catalyst. The data is sourced from studies on isothiourea-catalyzed reactions.

| Product | N-Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| 13 | 5-Me | 80 | 78:22 | >99:1 |

| 14 | 5-OMe | 81 | 75:25 | >99:1 |

| 15 | 5-F | 75 | 72:28 | >99:1 |

| 16 | 5-Cl | 78 | 75:25 | >99:1 |

| 17 | 6-Cl | 80 | 75:25 | >99:1 |

| 18 | 7-Me | 85 | 75:25 | >99:1 |

| 19 | 7-F | 83 | 75:25 | >99:1 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of isothiourea chemistry, MD simulations provide deep insights into the conformational flexibility of these molecules and the nature of their intermolecular interactions with substrates, solvents, or biological targets. sc.eduacs.org These simulations are crucial for understanding the dynamic behavior that underpins catalytic activity and molecular recognition.

Furthermore, MD simulations are invaluable for analyzing the complex network of non-covalent intermolecular interactions that govern how a molecule like an isothiourea catalyst binds to its substrate. sc.edu These interactions are critical for the stability of the catalyst-substrate complex and for the stereochemical outcome of the reaction. Through-space interactions such as hydrogen bonds, van der Waals forces, and ionic interactions can be tracked and analyzed throughout the simulation. mdpi.com For example, in studies of enzyme inhibitors, MD simulations have been used to detail how a ligand interacts with key amino acid residues in a binding pocket, identifying specific hydrogen bonds or ionic interactions that anchor the molecule in place. mdpi.com This same approach can be applied to understand how an isothiourea catalyst or a reactive intermediate formed from it interacts with other molecules in a reaction mixture.

Table 2: Intermolecular Interactions Analyzed via Molecular Dynamics (MD) Simulations This table outlines the primary types of non-covalent interactions that are typically identified and quantified in MD simulation studies of ligand-receptor or catalyst-substrate complexes.

| Interaction Type | Description | Example from Research |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom. | Interaction between an inhibitor and residues like Asn143 and Glu197 in an enzyme active site. mdpi.com |

| Ionic Interaction (Salt Bridge) | An electrostatic attraction between oppositely charged ions or functional groups. | Interaction between an inhibitor and charged residues such as Asp137, Asp141, and His139. mdpi.com |

| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Interactions observed between an inhibitor and nonpolar residues like Ala140, Val149, and Leu263. mdpi.com |

| Cation-π Interaction | A non-covalent interaction between a cation and the face of an electron-rich π system (e.g., an aromatic ring). | A potential stabilizing interaction between an isothiourea catalyst and an aromatic substrate. sc.edu |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Cycles

The synthesis of isothioureas, including N-protected variants like 1-n-Boc-2-methyl-isothiourea, is an area of active research, with a focus on developing more efficient and environmentally friendly methods.

Novel Synthetic Approaches: Recent advancements have moved beyond traditional methods, exploring innovative strategies that offer improved yields, operational simplicity, and reduced waste. A notable development is the electrocatalytic three-component reaction for synthesizing isothiourea derivatives. assignmentpoint.comkeaipublishing.com This method utilizes thiols, isocyanides, and amines under electrochemical conditions, avoiding the need for heavy metal catalysts or stoichiometric oxidants. assignmentpoint.comkeaipublishing.com The process involves the electrochemical oxidation of thiophenols to sulfur radicals, which then react with isocyanides to form imine carbon radical intermediates, ultimately leading to the isothiourea product. assignmentpoint.comkeaipublishing.com Such approaches offer high atomic economy and broad substrate applicability. assignmentpoint.comkeaipublishing.com Other modern methods include multicomponent reactions that proceed via carbodiimide (B86325) intermediates and copper-catalyzed S-arylation of arylthioureas. organic-chemistry.org

Catalytic Cycles: Isothioureas, including chiral variants, are highly effective as Lewis base organocatalysts. Their catalytic cycles typically begin with the N-acylation of the isothiourea by a substrate, such as an anhydride (B1165640) or an ester, to form a reactive acyl ammonium (B1175870) ion pair. acs.orgnih.govst-andrews.ac.uk This intermediate then generates a C(1)-ammonium enolate through deprotonation. acs.orgnih.gov This highly nucleophilic enolate can then participate in various enantioselective transformations, including:

[2+2] Cycloadditions: Reaction with N-alkyl isatins to form spirocyclic β-lactones. acs.orgnih.gov

1,6-Conjugate Additions: Addition to para-quinone methides. nih.gov

Michael Additions: Reaction with α,β-unsaturated aryl esters. acs.org

A key feature of these cycles is the mechanism for catalyst turnover. In many cases, a nucleophile, which can be generated in situ (e.g., para-nitrophenoxide from a p-nitrophenyl ester substrate), attacks the acyl ammonium intermediate to release the product and regenerate the isothiourea catalyst. nih.govst-andrews.ac.uk The proposed catalytic cycle for an intermolecular [2+2] cycloaddition is illustrated in research, showing the formation of the acyl ammonium ion pair, the subsequent enolate, the cycloaddition step, and final catalyst release. acs.orgresearchgate.net

Development of New Protecting Group Strategies and Orthogonal Deprotection Methods

The tert-butoxycarbonyl (Boc) group in this compound is a crucial feature, rendering the amine less nucleophilic and allowing for controlled reactivity. The strategic use and removal of this group are central to its application in multi-step synthesis.

Boc Protecting Group: The Boc group is one of the most common amine protecting groups in organic synthesis, valued for its stability under nucleophilic and basic conditions. nih.govmasterorganicchemistry.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com Its primary function is to temporarily mask the reactivity of an amino group, enabling other parts of a molecule to undergo chemical transformations selectively. organic-chemistry.org

Deprotection Methods: A key aspect of using the Boc group is the ability to remove it efficiently and selectively. The standard method for Boc deprotection is acidic hydrolysis, often using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate. nih.govmasterorganicchemistry.comnih.gov However, research is continually focused on developing milder and more selective deprotection conditions to accommodate sensitive functional groups within a molecule.

| Deprotection Method | Reagents | Conditions | Key Features |

| Standard Acidolysis | Trifluoroacetic Acid (TFA) or HCl | Neat TFA or in solvents like DCM, dioxane | Highly efficient and clean, but harsh for acid-sensitive groups. masterorganicchemistry.comreddit.com |

| Mild Acidic | Oxalyl Chloride in Methanol (B129727) | Room temperature | A mild method for a diverse set of substrates. nih.gov |

| Thermal (Flow Chemistry) | Heat (150-300 °C) | Continuous flow, various solvents (e.g., TFE, methanol) | Catalyst-free; allows for selective deprotection based on temperature control. nih.gov |

| Basic Conditions | K₃PO₄·H₂O in Methanol | Microwave-assisted | Useful for substrates intolerant to acid. nih.gov |

Orthogonal Strategies: In complex syntheses, multiple protecting groups may be required. An orthogonal strategy employs protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact. organic-chemistry.orgthieme-connect.de The Boc group is a key component of such strategies. For instance, a molecule might contain both a Boc-protected amine and a Fluorenylmethoxycarbonyl (Fmoc) protected amine. The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for independent deprotection. organic-chemistry.org Similarly, the Benzyl carbamate (B1207046) (Cbz or Z) group, which is removed by catalytic hydrogenation, is orthogonal to the Boc group. masterorganicchemistry.com This orthogonality is fundamental in complex peptide synthesis and the assembly of intricate molecular architectures. organic-chemistry.orgub.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant leap in efficiency, safety, and scalability for chemical manufacturing. The synthesis and application of this compound are well-suited for integration into these modern platforms.

Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. thieme-connect.de For the synthesis of isothiourea derivatives, flow platforms can enable the safe handling of reactive intermediates and reagents. Furthermore, the use of immobilized reagents and catalysts in packed-bed reactors within a flow system can simplify purification processes. thieme-connect.de For example, a multi-step sequence involving an aza-Wittig reaction followed by an inline reduction and purification has been demonstrated using monolith-supported reagents. thieme-connect.de Such setups can be adapted for reactions involving this compound, either in its synthesis or its use as a catalyst. The thermal deprotection of Boc groups is also particularly amenable to flow reactors, where precise temperature control can achieve selective cleavage. nih.gov

Automated Synthesis: Automated synthesis platforms combine robotics, software, and chemical reactors to perform multi-step syntheses with minimal human intervention. chemrxiv.orgsciforum.net These systems are transformative for drug discovery and materials science, enabling the rapid generation of compound libraries. chemrxiv.org The synthesis of guanidines, which are structurally related to isothioureas, has been successfully implemented on solid-phase automated platforms using N,N'-bis(t-butoxycarbonyl)thiopseudourea as a scaffold. sciforum.net This demonstrates the feasibility of incorporating isothiourea chemistry into automated workflows. An automated process for synthesizing a molecule might involve a sequence of coupling, purification, and in-situ deprotection-coupling steps, which could be designed around intermediates like this compound. chemrxiv.org The ability to automate these processes significantly accelerates the discovery and optimization of new molecules. nih.gov

Sustainable Synthesis and Green Chemistry Principles in Isothiourea Chemistry

Adherence to the principles of green chemistry is becoming increasingly critical in chemical synthesis to minimize environmental impact. unibo.it Research into the synthesis and use of isothioureas is actively incorporating these principles.

Green Chemistry Principles in Action:

Atom Economy: Multicomponent reactions, such as the electrochemical synthesis of isothioureas, are designed to incorporate a majority of the atoms from the reactants into the final product, thus minimizing waste. assignmentpoint.comkeaipublishing.com

Safer Solvents and Reagents: Efforts are being made to replace hazardous organic solvents. One promising approach is the use of Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, which can act as both a green catalyst and a reaction medium. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled and reused for multiple reaction cycles. rsc.org

Catalysis: The use of organocatalysts like chiral isothioureas, instead of stoichiometric reagents or heavy metals, is a core principle of green chemistry. assignmentpoint.comkeaipublishing.com Catalytic processes reduce waste by requiring only small amounts of the catalyst, which can often be recovered and reused.

Applications in Advanced Material Science Research via Tailored Chemical Modifications

The unique structural and reactive properties of isothioureas make them valuable building blocks for the creation of advanced materials. The presence of the Boc-protecting group and the methylthio- group in this compound offers specific points for tailored chemical modifications.

The isothiourea core can be incorporated into larger molecular structures to create materials with specific properties. For example, N,N'-Bis-Boc-S-methylisothiourea has been explored in the development of advanced materials, including specialized coatings and polymers, where its incorporation can enhance durability and chemical resistance. chemimpex.com

The versatility of the isothiourea moiety allows for its use in synthesizing various heterocyclic compounds, such as 1,2,4-triazoles, which have significant applications in materials science. researchgate.net These materials can be used in the development of:

Polymers: As monomers or cross-linking agents to create polymers with improved thermal stability and mechanical properties.

Corrosion Inhibitors: The sulfur and nitrogen atoms can coordinate with metal surfaces, providing a protective layer against corrosion. researchgate.net

Functional Materials: For use in sensors, catalysis, and energy storage applications. researchgate.net

By strategically modifying the this compound structure—for example, by deprotecting the Boc group to reveal a reactive amine or by substituting the methylthio group—researchers can attach it to polymer backbones or other molecular scaffolds. These tailored modifications allow for the precise tuning of the final material's properties, opening up new avenues for research in advanced materials science.

Q & A

Q. What are the optimal synthetic routes for preparing 1-n-Boc-2-methyl-isothiourea, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc-protection of a thiourea precursor under anhydrous conditions. Key variables include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry of reagents (e.g., Boc-anhydride or Boc-OSu). Purification via column chromatography with gradients of ethyl acetate/hexane is standard. Yield optimization requires monitoring by TLC and adjusting reaction time to prevent over-Bocylation, which can lead to byproducts .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm in -NMR. The methyl group adjacent to the thiourea moiety resonates at ~2.1–2.3 ppm. In -NMR, the carbonyl carbon of the Boc group appears at ~155 ppm.

- IR : Look for N-H stretches (~3200–3400 cm) and C=O stretches (~1680–1720 cm).

- Mass Spectrometry : ESI-MS should show [M+H] or [M+Na] peaks consistent with the molecular formula . Cross-referencing with literature data is critical for validation .

Q. What are the stability considerations for this compound during storage and handling?

- Methodological Answer : The compound is hygroscopic and prone to Boc-deprotection under acidic or prolonged aqueous conditions. Store under inert atmosphere (argon or nitrogen) at –20°C in desiccated environments. Regularly monitor purity via HPLC or NMR to detect decomposition (e.g., free thiourea formation) .

Advanced Research Questions

Q. How does the steric and electronic profile of the Boc group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Computational studies (e.g., DFT calculations) can model the Boc group’s electron-withdrawing effects and steric hindrance. Compare reaction kinetics with analogs (e.g., unprotected thioureas) under identical conditions. Use Hammett plots or -NMR titration to quantify electronic effects on intermediate stability .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Case Study : If -NMR shows unexpected splitting patterns, re-examine solvent effects (e.g., DMSO vs. CDCl) or rotational barriers.

- Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.

- Documentation : Transparently report anomalies in supplementary materials, including raw data and proposed rationales (e.g., conformational isomerism) .

Q. What strategies enhance the green chemistry profile of this compound synthesis?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents.

- Catalysis : Explore enzyme-mediated Boc protection to reduce waste.

- Atom Economy : Optimize stoichiometry using DoE (Design of Experiments) to minimize excess reagents .

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to screen against target proteins (e.g., kinases or proteases).

- ADMET Prediction : Tools like SwissADME or ProTox-II can forecast bioavailability and toxicity.

- Validation : Correlate in silico results with in vitro assays (e.g., IC measurements) .

Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer :

- Heat Transfer : Ensure exothermic Bocylation steps are controlled via jacketed reactors.

- Purification : Transition from column chromatography to recrystallization or continuous flow systems.

- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring .

Data Management & Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Detailed Descriptions : Specify equipment (e.g., NMR spectrometer model), solvent batches, and reaction monitoring intervals.

- Raw Data : Include chromatograms, spectral copies, and crystallographic files (CIF) as supplementary materials.

- Ethics : Disclose any modifications to published methods and potential conflicts of interest .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.